N-(2-Chlorethyl)propan-2-amin-hydrochlorid

Übersicht

Beschreibung

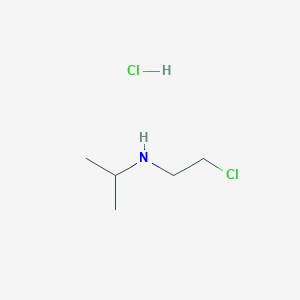

“N-(2-Chloroethyl)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C5H13Cl2N . It is commonly seen as a white crystalline powder .

Molecular Structure Analysis

The molecular structure of “N-(2-Chloroethyl)propan-2-amine hydrochloride” is represented by the linear formula C5H13Cl2N . The compound has a molecular weight of 158.07 .Physical And Chemical Properties Analysis

“N-(2-Chloroethyl)propan-2-amine hydrochloride” is soluble in water and slightly soluble in ethanol and chloroform . It has a melting point of approximately 178-180°C . The compound has a molecular weight of 158.07 .Wissenschaftliche Forschungsanwendungen

Grundlegende Informationen

“N-(2-Chlorethyl)propan-2-amin-hydrochlorid” ist eine organische Verbindung mit der Summenformel C5H13Cl2N . Es wird üblicherweise als weißes kristallines Pulver gesehen .

Physikalische und chemische Eigenschaften

Diese Verbindung ist in Wasser löslich und in Ethanol und Chloroform leicht löslich . Sie hat ein Molekulargewicht von 158.07 .

Sicherheitsinformationen

Die Verbindung ist in die GHS07-Kategorie eingestuft, wobei das Signalwort „Warnung“ lautet. Sie weist die Gefahrenhinweise H302, H315, H319 und H335 auf, was darauf hinweist, dass sie schädlich sein kann, wenn sie verschluckt wird, Hautreizungen verursacht, schwere Augenreizungen verursacht und die Atemwege reizen kann .

Lagerung

“this compound” sollte unter einer inerten Atmosphäre bei Temperaturen zwischen 2-8 °C gelagert werden .

Anwendungen in der organischen Synthese

Diese Verbindung kann in organischen Synthesereaktionen wie Aminierungsreaktionen und elektrophile Substitutionsreaktionen verwendet werden .

Verwendung als Zwischenprodukt

“this compound” kann als Zwischenprodukt bei der Herstellung von Pharmazeutika, Agrochemikalien und Farbstoffen verwendet werden .

Safety and Hazards

“N-(2-Chloroethyl)propan-2-amine hydrochloride” is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemische Analyse

Biochemical Properties

N-(2-Chloroethyl)propan-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as an alkylating agent, forming covalent bonds with nucleophilic groups in biomolecules such as DNA, RNA, and proteins. This interaction can lead to the inhibition of enzyme activity, alteration of protein function, and disruption of nucleic acid structures. The specific nature of these interactions depends on the concentration and environmental conditions in which N-(2-Chloroethyl)propan-2-amine hydrochloride is used .

Cellular Effects

N-(2-Chloroethyl)propan-2-amine hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound can induce DNA damage, leading to cell cycle arrest and apoptosis. Additionally, N-(2-Chloroethyl)propan-2-amine hydrochloride can affect the expression of genes involved in cell proliferation, differentiation, and survival. These effects are often dose-dependent and can vary between different cell types .

Molecular Mechanism

The molecular mechanism of action of N-(2-Chloroethyl)propan-2-amine hydrochloride involves its ability to form covalent bonds with biomolecules. This alkylation process can result in the inhibition of enzyme activity, disruption of protein function, and alteration of nucleic acid structures. The compound can also induce the formation of DNA cross-links, which can interfere with DNA replication and transcription. These molecular interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Chloroethyl)propan-2-amine hydrochloride can change over time. The compound is relatively stable under inert conditions but can degrade when exposed to light, heat, or moisture. Long-term exposure to N-(2-Chloroethyl)propan-2-amine hydrochloride can result in cumulative DNA damage and persistent changes in gene expression. These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(2-Chloroethyl)propan-2-amine hydrochloride vary with different dosages in animal models. At low doses, the compound can induce mild DNA damage and transient changes in gene expression. At higher doses, N-(2-Chloroethyl)propan-2-amine hydrochloride can cause significant toxicity, leading to cell death, tissue damage, and adverse physiological effects. It is crucial to determine the appropriate dosage to minimize toxic effects while achieving the desired biochemical outcomes .

Metabolic Pathways

N-(2-Chloroethyl)propan-2-amine hydrochloride is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with biomolecules, resulting in the formation of DNA adducts and other covalent modifications. The compound can also affect metabolic flux and alter the levels of specific metabolites, depending on the cellular context .

Transport and Distribution

The transport and distribution of N-(2-Chloroethyl)propan-2-amine hydrochloride within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters or passively diffuse into cells. Once inside the cell, N-(2-Chloroethyl)propan-2-amine hydrochloride can interact with binding proteins, which can affect its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of specific receptors .

Subcellular Localization

N-(2-Chloroethyl)propan-2-amine hydrochloride exhibits specific subcellular localization patterns. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, N-(2-Chloroethyl)propan-2-amine hydrochloride can accumulate in the nucleus, where it can interact with DNA and nuclear proteins. The subcellular localization of the compound can influence its activity and function, as well as its interactions with other biomolecules .

Eigenschaften

IUPAC Name |

N-(2-chloroethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN.ClH/c1-5(2)7-4-3-6;/h5,7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRKVRBYLCHDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00636661 | |

| Record name | N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6306-61-2 | |

| Record name | 6306-61-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

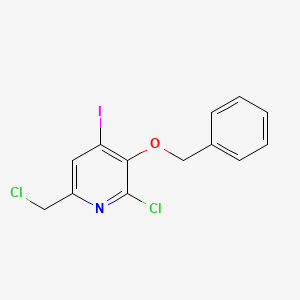

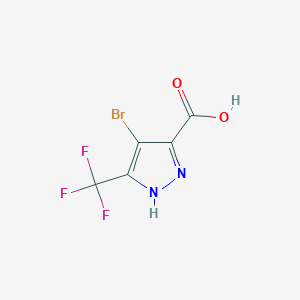

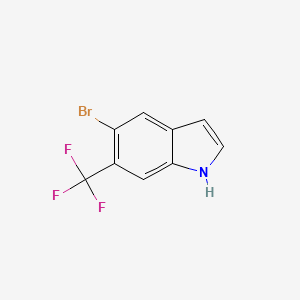

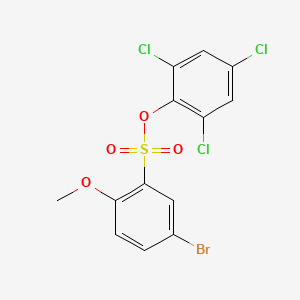

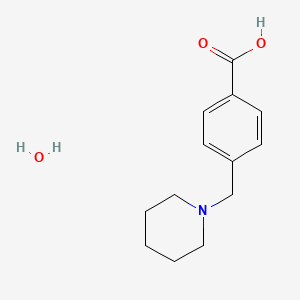

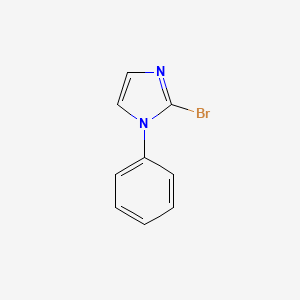

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.